罗达替斯塔特乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

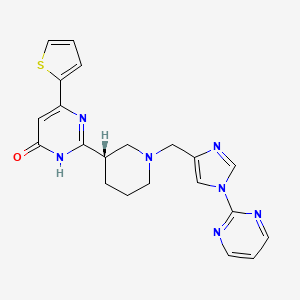

Rodatristat ethyl is a first-in-class oral tryptophan hydroxylase 1 (TPH1) inhibitor . It is being studied as a potential treatment for pulmonary arterial hypertension (PAH) . The drug reduces the level of serotonin (5-HT), which is known to significantly reduce pulmonary arterial hypertension .

Synthesis Analysis

Rodatristat ethyl is a prodrug for rodatristat, a potent, peripheral inhibitor of TPH1 . It has demonstrated efficacy in monocrotaline and SUGEN hypoxia nonclinical models of PAH .

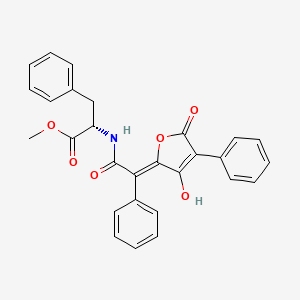

Molecular Structure Analysis

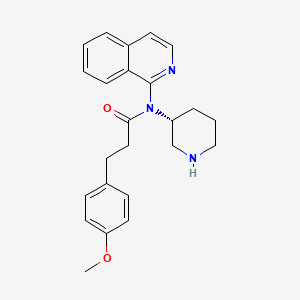

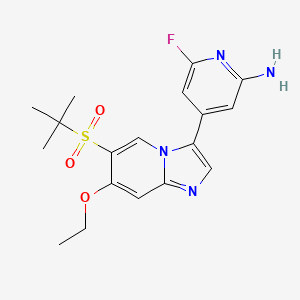

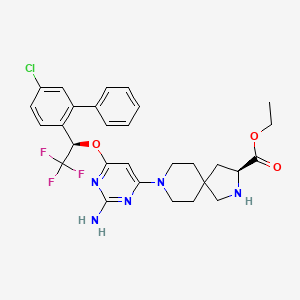

The molecular formula of Rodatristat ethyl is C29H31ClF3N5O3 . The molecular weight is 590.0 g/mol . The IUPAC name is ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate .

Chemical Reactions Analysis

Rodatristat ethyl targets peripheral serotonin (5HT) biosynthesis . It achieves dose-dependent reductions in serotonin synthesis in healthy subjects . A target 40% reduction associated with efficacy in rat PAH models was achieved by day 7 for RE doses ≥300mg BID .

Physical And Chemical Properties Analysis

The physical and chemical properties of Rodatristat ethyl include a molecular formula of C29H31ClF3N5O3 and a molecular weight of 590.0 g/mol . More detailed physical and chemical properties may be available from specialized databases or scientific literature.

科学研究应用

肺动脉高血压 (PAH) 治疗

罗达替斯塔特乙酯目前正处于 IIb 期开发阶段 (ELEVATE 2),用于治疗肺动脉高血压 (PAH) {svg_1}. 它靶向外周血清素 (5HT) 生物合成 {svg_2}. 肺中上调的 5HT 信号传导驱动肺动脉平滑肌细胞增殖和 PAH 血管重塑 {svg_3}.

减少外周血清素

罗达替斯塔特乙酯因其降低外周血清素的能力而被表征 {svg_4}. 在基线、治疗最后一天和治疗后 7 天,通过血浆和尿液 5-HIAA(5HT 水平的生物标志物)评估了这种降低 {svg_5}. 发现 5HT 生物合成的抑制是可逆的 {svg_6}.

潜在的疾病修饰治疗

通过降低循环血清素水平,罗达替斯塔特乙酯有可能修饰 PAH 和特发性肺纤维化等疾病,这些疾病的特点是血清素过度产生 {svg_7}.

临床试验

罗达替斯塔特乙酯已在一项剂量递增的随机双盲安慰剂对照多中心研究中进行研究 {svg_8}. 该研究评估了罗达替斯塔特乙酯从基线开始对肺血管阻力(在右心导管插入术中测量)的影响 {svg_9}.

作用机制

Target of Action

Rodatristat ethyl primarily targets the enzyme tryptophan hydroxylase (TPH) . This enzyme plays a crucial role in the biosynthesis of serotonin , a hormone implicated in various physiological processes, including the contraction and proliferation of pulmonary artery muscle cells .

Mode of Action

Rodatristat ethyl is an inhibitor of TPH . By inhibiting this enzyme, rodatristat ethyl is designed to block the production of serotonin . This action results in a decrease in circulating serotonin levels .

Biochemical Pathways

The inhibition of TPH by rodatristat ethyl leads to a reduction in the biosynthesis of serotonin . This action affects the serotonin signaling pathway, which is upregulated in conditions such as pulmonary arterial hypertension (PAH) . The excessive growth of pulmonary artery smooth muscle cells driven by upregulated serotonin signaling leads to vascular remodeling in PAH . By reducing serotonin synthesis, rodatristat ethyl may potentially halt or reverse these disease processes .

Pharmacokinetics

Rodatristat ethyl is an oral prodrug . A prodrug is an inactive compound that is metabolized into its active form within the body . In the case of rodatristat ethyl, the active medication is rodatristat .

Result of Action

The primary result of rodatristat ethyl’s action is a significant reduction in the production of serotonin . This leads to a decrease in the contraction and proliferation of pulmonary artery muscle cells . Consequently, there is a potential for halting or reversing the vascular remodeling associated with conditions like PAH .

Action Environment

The action of rodatristat ethyl is influenced by various environmental factors. For instance, the drug is currently being tested in different geographical locations, including the USA, Canada, and Europe . The results of these trials will provide valuable insights into how environmental factors influence the drug’s action, efficacy, and stability .

安全和危害

未来方向

Rodatristat ethyl is currently in Phase IIb development (ELEVATE 2) for pulmonary arterial hypertension (PAH) . The trial incorporates endpoints to generate essential clinical efficacy, safety, pharmacokinetic, and pharmacodynamic data needed to evaluate the ability of rodatristat ethyl to ameliorate PAH by halting or reversing pulmonary vascular remodeling through its unique mechanism of TPH1 inhibition .

属性

IUPAC Name |

ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClF3N5O3/c1-2-40-26(39)22-16-28(17-35-22)10-12-38(13-11-28)23-15-24(37-27(34)36-23)41-25(29(31,32)33)20-9-8-19(30)14-21(20)18-6-4-3-5-7-18/h3-9,14-15,22,25,35H,2,10-13,16-17H2,1H3,(H2,34,36,37)/t22-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSZZENYCISATO-WIOPSUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClF3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1673571-51-1 |

Source

|

| Record name | Rodatristat ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673571511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/507FY6OL37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。